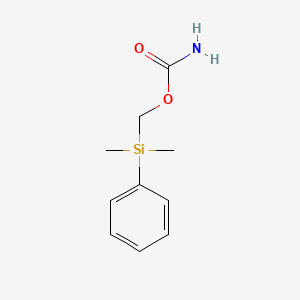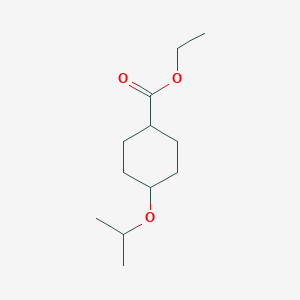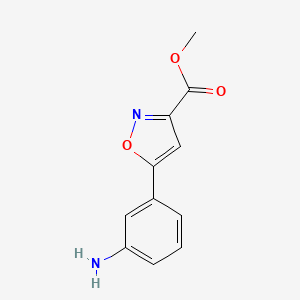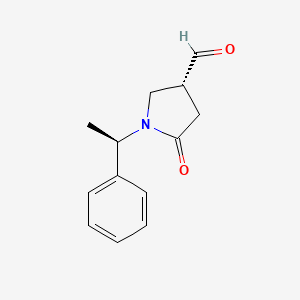
2-Ethyl-4-methyl-8-nitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-methyl-8-nitroquinoline is a nitrogen-based heterocyclic aromatic compound with the molecular formula C12H12N2O2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The compound is characterized by the presence of an ethyl group at the second position, a methyl group at the fourth position, and a nitro group at the eighth position on the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methyl-8-nitroquinoline typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. The reaction involves the condensation of an aromatic amine with a carbonyl compound in the presence of an acid catalyst. For this compound, the starting materials are 2-ethyl-4-methylquinoline and a nitro-substituted aromatic aldehyde. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The final product is purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-4-methyl-8-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide.
Substitution: The ethyl and methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and a suitable catalyst.
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Halogens (chlorine, bromine), concentrated sulfuric acid, and nitric acid.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-4-methyl-8-nitroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antimalarial properties.
Medicine: It is investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4-methyl-8-nitroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antimalarial effects. The compound can also inhibit specific enzymes or receptors, disrupting essential biological processes in pathogens.
Comparación Con Compuestos Similares
2-Ethyl-4-methyl-8-nitroquinoline can be compared with other similar compounds, such as:
- 4-Methyl-8-nitroquinoline
- 6-Methoxy-4-methyl-8-nitroquinoline
- 6-Chloro-8-nitroquinoline
- 8-Methyl-5-nitroquinoline
These compounds share similar structural features but differ in the position and nature of substituents on the quinoline ring. The unique combination of ethyl, methyl, and nitro groups in this compound contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
20168-48-3 |
|---|---|
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
2-ethyl-4-methyl-8-nitroquinoline |
InChI |
InChI=1S/C12H12N2O2/c1-3-9-7-8(2)10-5-4-6-11(14(15)16)12(10)13-9/h4-7H,3H2,1-2H3 |
Clave InChI |
RHOGVMOYHYATHR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(C=CC=C2[N+](=O)[O-])C(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-methyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11890826.png)

![8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B11890842.png)
![4-Methoxyfuro[2,3-B]quinolin-6-OL](/img/structure/B11890849.png)


![6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11890873.png)
![4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one](/img/structure/B11890876.png)


